Ethyl 3-(6-chloropyridazin-3-yl)benzoate

Catalog No.
S14189800
CAS No.
M.F
C13H11ClN2O2
M. Wt
262.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(6-chloropyridazin-3-yl)benzoate

Product Name

Ethyl 3-(6-chloropyridazin-3-yl)benzoate

IUPAC Name

ethyl 3-(6-chloropyridazin-3-yl)benzoate

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

InChI

InChI=1S/C13H11ClN2O2/c1-2-18-13(17)10-5-3-4-9(8-10)11-6-7-12(14)16-15-11/h3-8H,2H2,1H3

InChI Key

MRWLJCIBOUPXPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=NN=C(C=C2)Cl

Ethyl 3-(6-chloropyridazin-3-yl)benzoate is an organic compound characterized by its unique structure, which includes a benzoate group and a chlorinated pyridazine moiety. Its molecular formula is C13H11ClN2O3C_{13}H_{11}ClN_2O_3, with a molecular weight of approximately 278.695 g/mol. The compound possesses notable heterocyclic and aromatic features, making it of interest in various chemical and biological applications.

  • Esterification: The compound can be synthesized through the reaction of 6-chloropyridazine with ethyl benzoate or benzoic acid, often facilitated by an acid catalyst such as sulfuric acid .
  • Substitution Reactions: The chlorine atom in the pyridazine ring can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
  • Reduction and Oxidation: The compound is amenable to reduction using reagents like lithium aluminum hydride, leading to alcohol derivatives, or oxidation using agents such as potassium permanganate to yield carboxylic acids.

The synthesis of ethyl 3-(6-chloropyridazin-3-yl)benzoate typically involves a multi-step process:

  • Formation of the Pyridazine Intermediate: This is achieved through the reaction of 6-chloropyridazine with benzoic acid or its derivatives under controlled conditions.
  • Esterification: The resulting acid is then reacted with ethanol in the presence of a catalyst to form the ethyl ester. Common catalysts include sulfuric acid or other acidic reagents that facilitate ester formation .

Ethyl 3-(6-chloropyridazin-3-yl)benzoate has diverse applications across different fields:

  • Pharmaceuticals: It serves as a building block for synthesizing new drugs, particularly those targeting microbial infections or cancer.
  • Material Science: The compound may be utilized in developing new materials due to its unique chemical properties.
  • Research: It is employed in various scientific studies focusing on organic synthesis and biological activity assessments .

Ethyl 3-(6-chloropyridazin-3-yl)benzoate can be compared with several structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
Ethyl 3-(6-chloro-3-pyridazinyl)oxybenzoateContains an ether linkageExhibits different reactivity due to ether group
3-(6-Chloropyridazin-3-yl)benzoic acidLacks ethyl ester functionalityPotentially more acidic than the ester derivative
Ethyl benzoateSimple aromatic ester without heterocyclic componentsLacks the biological activity associated with pyridazines

The uniqueness of ethyl 3-(6-chloropyridazin-3-yl)benzoate lies in its specific combination of a chlorinated pyridazine and an ethoxy group, which may confer distinct chemical reactivity and biological properties compared to its analogs.

The evolution of chloropyridazine chemistry began with early work on electrophilic substitution reactions in pyridazine systems. The discovery that chlorination at specific positions dramatically alters electronic properties enabled the development of bioactive derivatives. For instance, 4-chloropyridazinoxyphenyl conjugates demonstrated nanomolar-range PARP-1 inhibition through strategic halogen placement that enhances DNA-binding interactions.

Modern synthetic routes employ tandem reactions involving arenediazonium salts and fluorinated ketones to construct pertrifluoromethyl pyridazines. These methods achieve regioselective chlorination critical for biological activity, as shown in Table 1.

Table 1: Key Chloropyridazine Derivatives and Their Applications

Compound ClassSynthesis MethodBiological ApplicationSource
4-ChloropyridazinoxyphenylMolecular hybridizationPARP-1 inhibition (IC₅₀ 18 nM)
Pertrifluoromethyl pyridazinesTandem diazonium condensationFluorinated drug candidates
Annulated pyridazinesMicrowave-assisted cyclizationAntimicrobial agents

The chloropyridazine moiety's versatility stems from its dual functionality: the chlorine atom serves as a leaving group for nucleophilic substitutions, while the electron-deficient ring participates in charge-transfer interactions with biological targets.

Role of Benzoate Ester Functionality in Medicinal Chemistry Scaffolds

Benzoate esters bridge the gap between hydrophilicity and membrane permeability. In SERM development, methyl 4-[2-(cyclized amino)ethoxy]benzoate esters demonstrated enhanced receptor binding through optimal logP values (2.8-3.5) while maintaining metabolic stability. Similarly, C10-benzoate esters of anhydrotetracycline improved water solubility by 40-fold compared to parent compounds without compromising cell permeability.

The ester group in ethyl 3-(6-chloropyridazin-3-yl)benzoate serves multiple roles:

  • Metabolic Protection: Slows hepatic hydrolysis compared to carboxylic acid analogs
  • Steric Guidance: Orients the chloropyridazine moiety for target engagement
  • Tunable Lipophilicity: Enables logP optimization for blood-brain barrier penetration

Table 2: Benzoate Ester Modifications in Drug Development

CompoundModification SiteTherapeutic AreaKey AdvantageSource
ATC C10-benzoate estersTetracycline C10Antibiotic resistanceEnhanced solubility
4-[2-Aminoethoxy]benzoatesSERM backboneBreast cancerSelective ER modulation
Pyridazine-benzoate hybridsPyridazine C3Anticancer agentsPARP-1/DNA interaction

The strategic placement of the benzoate ester at the pyridazine C3 position creates a conjugate system that enhances π-stacking with aromatic residues in enzyme active sites. This design principle mirrors successful kinase inhibitors where ester-linked aromatic systems improve target residence time by 2-3 orders of magnitude.

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Exact Mass

262.0509053 g/mol

Monoisotopic Mass

262.0509053 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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